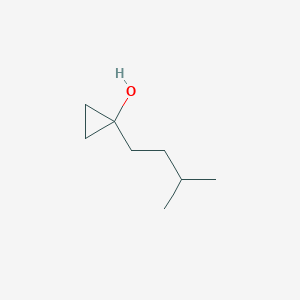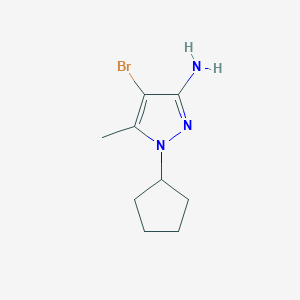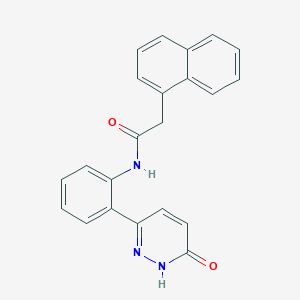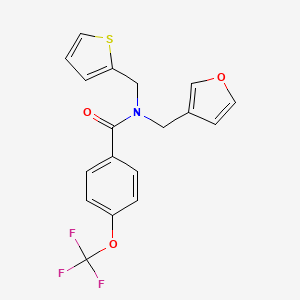
1-(3-Methylbutyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H16O. It is a cyclopropanol derivative, characterized by a cyclopropane ring attached to a 3-methylbutyl group.
準備方法
The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .
化学反応の分析
1-(3-Methylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:
科学的研究の応用
1-(3-Methylbutyl)cyclopropan-1-ol has several applications in scientific research:
作用機序
The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
類似化合物との比較
1-(3-Methylbutyl)cyclopropan-1-ol can be compared to other cyclopropanol derivatives, such as 1-(2-Methylpropyl)cyclopropan-1-ol and 1-(4-Methylpentyl)cyclopropan-1-ol. These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the cyclopropane ring. The unique combination of the 3-methylbutyl group and the cyclopropane ring in this compound contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
1-(3-methylbutyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSUAFMMKHQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2607986.png)

![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)



![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)

![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)
![4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2608002.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)

![[1-(Dimethylamino)cyclopropyl]methanesulfonamide](/img/structure/B2608006.png)
